![molecular formula C10H13BF3N B14587734 N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine CAS No. 61373-37-3](/img/structure/B14587734.png)
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is an organoboron compound that features a boron atom bonded to a nitrogen atom, which is further substituted with a trimethyl group and a phenyl ring bearing a trifluoromethyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine typically involves the reaction of trimethylamine with a boron-containing precursor. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a boronic acid or boronate ester and an aryl halide in the presence of a palladium catalyst . The reaction conditions often include a base such as potassium carbonate and a solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product may involve techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or boronates.
Reduction: Reduction reactions can convert the compound into different boron-containing species.
Substitution: The trifluoromethyl group on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield boronic acids, while substitution reactions can produce various functionalized derivatives of the original compound.
科学研究应用
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine has several applications in scientific research:
Biology: The compound can be used in the development of boron-containing drugs and as a probe in biochemical assays.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用机制
The mechanism by which N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine exerts its effects involves the interaction of the boron atom with various molecular targets. In the context of BNCT, the compound accumulates in cancer cells and, upon neutron irradiation, undergoes nuclear reactions that produce high-energy particles capable of destroying the cancer cells . The trifluoromethyl group enhances the compound’s stability and bioavailability.
相似化合物的比较
Similar Compounds
- N,1,1,1-Tetrafluoro-N-[(trifluoromethyl)sulfonyl]methanesulfonamide
- N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-pyridinamine
Uniqueness
N,1,1-Trimethyl-N-[4-(trifluoromethyl)phenyl]boranamine is unique due to its specific combination of a boron atom with a trifluoromethyl-substituted phenyl ring. This structure imparts distinct chemical properties, such as high stability and reactivity, making it valuable in various applications. The presence of the trifluoromethyl group also enhances its lipophilicity and ability to penetrate biological membranes, which is advantageous in medicinal chemistry.
属性
CAS 编号 |
61373-37-3 |
|---|---|
分子式 |
C10H13BF3N |
分子量 |
215.03 g/mol |
IUPAC 名称 |
N-dimethylboranyl-N-methyl-4-(trifluoromethyl)aniline |
InChI |
InChI=1S/C10H13BF3N/c1-11(2)15(3)9-6-4-8(5-7-9)10(12,13)14/h4-7H,1-3H3 |
InChI 键 |
AVMSVNDTPUMTKU-UHFFFAOYSA-N |
规范 SMILES |
B(C)(C)N(C)C1=CC=C(C=C1)C(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


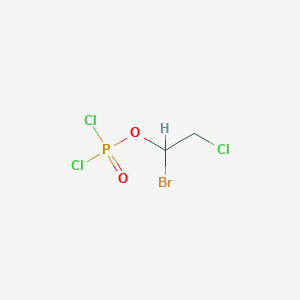
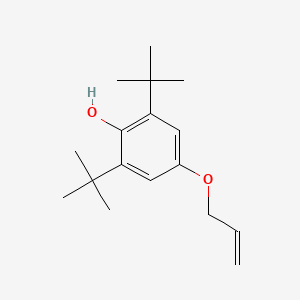
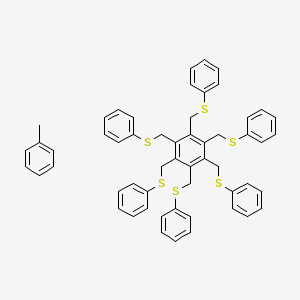
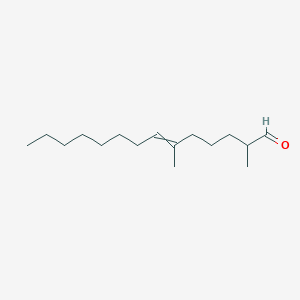
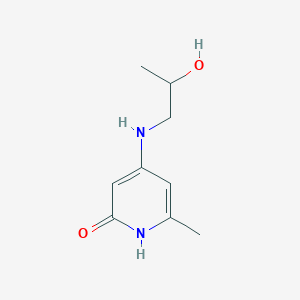
![Ethyl(diphenyl)[2-(triethoxysilyl)ethyl]silane](/img/structure/B14587700.png)
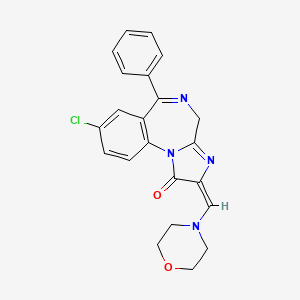
![4-(6-Methyl-6-azabicyclo[3.2.1]octan-1-yl)benzene-1,2-diol](/img/structure/B14587711.png)
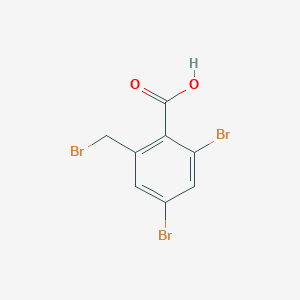
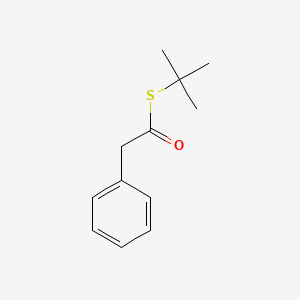

![1-Azabicyclo[2.2.2]octan-3-yl hydroxyacetate](/img/structure/B14587742.png)
![3-{2-[(Prop-2-en-1-yl)oxy]ethyl}hexa-1,5-diyne](/img/structure/B14587743.png)
![1-[4-(Benzyloxy)phenyl]-2-phenylprop-2-en-1-one](/img/structure/B14587745.png)
